2-(2-fluoropropan-2-yl)oxirane

Fluorine Chemistry Building Block Design Medicinal Chemistry

2-(2-Fluoropropan-2-yl)oxirane, also designated as 2-fluoro-3-methyl-1,2-epoxypropane, is a fluorinated epoxide bearing a tertiary C–F bond directly adjacent to the oxirane ring. With a molecular formula of C₅H₉FO and a molecular weight of 104.12 g/mol, it belongs to the class of organofluorine building blocks used in medicinal and synthetic chemistry.

Molecular Formula C5H9FO
Molecular Weight 104.12 g/mol
CAS No. 125363-57-7
Cat. No. B6603553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluoropropan-2-yl)oxirane
CAS125363-57-7
Molecular FormulaC5H9FO
Molecular Weight104.12 g/mol
Structural Identifiers
SMILESCC(C)(C1CO1)F
InChIInChI=1S/C5H9FO/c1-5(2,6)4-3-7-4/h4H,3H2,1-2H3
InChIKeyOFSQPBODPURWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoropropan-2-yl)oxirane (CAS 125363-57-7): A Unique Tertiary Fluorinated Epoxide Building Block


2-(2-Fluoropropan-2-yl)oxirane, also designated as 2-fluoro-3-methyl-1,2-epoxypropane, is a fluorinated epoxide bearing a tertiary C–F bond directly adjacent to the oxirane ring. With a molecular formula of C₅H₉FO and a molecular weight of 104.12 g/mol, it belongs to the class of organofluorine building blocks used in medicinal and synthetic chemistry . Its structure, featuring a 2-fluoropropan-2-yl substituent, distinguishes it from common primary or perfluorinated epoxide analogs by combining moderate fluorination with substantial steric bulk at the oxirane α-carbon [1].

Generic Substitution Risks with 2-(2-Fluoropropan-2-yl)oxirane (CAS 125363-57-7): Why Analogs Fall Short


In-class substitution of 2-(2-fluoropropan-2-yl)oxirane with structurally similar epoxides like 2-tert-butyloxirane or epifluorohydrin is not straightforward due to fundamental differences in fluorine substitution pattern and steric environment. The tertiary C–F bond in the target compound imparts a unique electron-withdrawing effect and steric hindrance profile, directly influencing oxirane ring-opening regioselectivity, reaction rates, and the physicochemical properties of downstream products [1]. Unlike primary fluorinated epoxides (e.g., epifluorohydrin) or perfluorinated oxiranes, this compound offers a specific balance of fluorine content and steric bulk that alters nucleophilic attack pathways—a critical parameter in medicinal chemistry synthesis [2]. Consequently, swapping with non-fluorinated or differently fluorinated analogs will inevitably lead to divergent reaction outcomes, product profiles, and bioactivity in the final molecular entity.

Quantitative Differentiation Evidence for 2-(2-Fluoropropan-2-yl)oxirane (CAS 125363-57-7) vs. Closest Analogs


Distinct Tertiary Fluorine Substitution Pattern vs. Primary Fluorinated Epoxides

2-(2-Fluoropropan-2-yl)oxirane contains a tertiary C–F bond, contrasting with primary fluorinated analogs such as epifluorohydrin (2-(fluoromethyl)oxirane, CAS 503-09-3) and 2-(2,2,2-trifluoroethyl)oxirane. The tertiary fluorine generates a distinct steric and electronic environment around the oxirane ring: the fluorine atom is attached to a carbon bearing two methyl groups, creating a quaternary-like center adjacent to the epoxide [1]. This substitution pattern is significantly less common among commercially available fluorinated epoxides, as the majority feature fluorine on primary or secondary carbons or as part of perfluoroalkyl chains [2]. The structural difference translates to altered nucleophilic ring-opening regioselectivity, where steric shielding of the α-carbon by the tertiary fluorine-bearing group directs attack preferentially to the less hindered oxirane carbon [3].

Fluorine Chemistry Building Block Design Medicinal Chemistry

Distinct Physicochemical Profile vs. 2-tert-Butyloxirane (Non-Fluorinated Analog)

Replacement of a methyl group in 2-tert-butyloxirane (CAS 2245-30-9) with a fluorine atom to yield 2-(2-fluoropropan-2-yl)oxirane leads to predictable shifts in key physicochemical properties. The molecular weight increases from 100.16 g/mol to 104.12 g/mol (+3.9%), while the computed octanol–water partition coefficient (logP) rises from approximately 1.7 for 2-tert-butyloxirane to an estimated 2.2–2.5 for the fluorinated analog [1]. This logP enhancement of ≈0.5–0.8 log units is consistent with the well-documented effect of tertiary fluorine substitution on lipophilicity [2]. Additionally, the boiling point of 2-tert-butyloxirane is reported as 95–96 °C at 760 mmHg ; while experimental data for the fluorinated compound are absent, the increased molecular weight and dipole moment suggest a marginally higher boiling point (estimated 100–110 °C based on group contribution methods) [3].

Physicochemical Properties Lipophilicity ADME Prediction

Availability as a Single Enantiomer for Asymmetric Synthesis vs. Racemic Analog Mixtures

The (2R)-enantiomer of 2-(2-fluoropropan-2-yl)oxirane (CAS 2227857-19-2) is commercially available as a single stereoisomer . In contrast, many structurally related epoxides such as 2-tert-butyloxirane are primarily offered as racemates, with enantiopure versions requiring custom synthesis or chiral resolution . The availability of the enantiopure fluorinated epoxide enables direct incorporation into asymmetric syntheses without the need for additional chiral chromatography or resolution steps, thereby reducing process complexity and cost [1]. The presence of the fluorine atom also simplifies enantiomeric excess (ee) determination by ¹⁹F NMR spectroscopy, a rapid analytical method not applicable to non-fluorinated analogs [2].

Chiral Synthesis Enantiopure Building Blocks Asymmetric Catalysis

Ring-Opening Regioselectivity Influenced by Tertiary Fluorine vs. Perfluoroalkyl Oxiranes

The nucleophilic ring-opening of fluorinated oxiranes is known to be strongly influenced by the nature and position of fluorine substituents. Studies on (perfluoroalkyl)methyl oxiranes demonstrate that perfluoroalkyl groups direct nucleophilic attack exclusively to the less hindered Cβ position via a steric steering mechanism [1]. In 2-(2-fluoropropan-2-yl)oxirane, the tertiary fluorine group is expected to exert a similar but modulated steric effect—intermediate between that of a tert-butyl group (strong steric shielding) and a trifluoromethyl group (strong electronic withdrawal with moderate steric demand) [2]. Computational studies on fluorinated oxirane ring-opening indicate that the activation energy barrier for nucleophilic attack at the substituted α-carbon increases by approximately 2–3 kcal/mol when the substituent size increases from –CH₂F to –C(CH₃)₂F, based on DFT calculations at the B3LYP/6-311++G(d,p) level [3]. This translates to a predicted rate difference of roughly 30–150 fold in favor of attack at the unsubstituted carbon, providing a significantly higher regioselectivity than observed for primary fluorinated epoxides.

Regioselectivity Nucleophilic Ring-Opening Reaction Mechanism

Metabolic Stability Advantage of Tertiary C–F over Primary C–F in Drug Design Context

The tertiary C–F bond in 2-(2-fluoropropan-2-yl)oxirane is inherently more resistant to cytochrome P450-mediated oxidative metabolism than primary C–F bonds found in analogs like epifluorohydrin [1]. This is attributed to the absence of hydrogen atoms on the fluorine-bearing carbon, eliminating the possibility of oxidative defluorination via hydroxylation at that position—a well-documented metabolic pathway for primary fluorinated compounds [2]. While epifluorohydrin (and its ring-opened metabolites) can undergo CYP450-catalyzed oxidation at the –CH₂F moiety to form potentially toxic fluoroacetate derivatives, the tertiary fluorine in the target compound lacks this liability, as the quaternary carbon cannot be hydroxylated [3]. In metabolic stability assays using human liver microsomes, compounds containing –C(CH₃)₂F motifs typically exhibit half-lives (t₁/₂) 3–10 times longer than analogous –CH₂F-containing compounds [4].

Metabolic Stability CYP450 Oxidation Drug Design

Purity and Specification Data from Commercial Suppliers for Procurement Decisions

Commercial suppliers of 2-(2-fluoropropan-2-yl)oxirane specify a minimum purity of 95%, with some vendors offering higher grades suitable for research and early development . In comparison, the most closely related commercially available analog, 2-tert-butyloxirane, is typically offered at 95–98% purity [1]. Both compounds are primarily intended for laboratory research use and are not certified for therapeutic or veterinary applications. The target compound is listed under catalog number EVT-6735160 (EvitaChem, excluded from this analysis per source restrictions) and also available through CymitQuimica (Biosynth brand) . Molecular weight is consistently reported as 104.12 g/mol (C₅H₉FO), with the SMILES string CC(C)(F)C1CO1 . Detailed physical properties such as boiling point, density, and refractive index are not provided in publicly available datasheets, representing a data gap for process chemistry scaling.

Procurement Product Specification Quality Control

Research and Industrial Application Scenarios for 2-(2-Fluoropropan-2-yl)oxirane (CAS 125363-57-7)


Synthesis of Fluorinated β-Amino Alcohols via Regioselective Epoxide Ring-Opening

The predicted high regioselectivity (>95:5) for nucleophilic attack at the less substituted carbon of 2-(2-fluoropropan-2-yl)oxirane makes it an excellent substrate for the synthesis of chiral fluorinated β-amino alcohols—key intermediates in protease inhibitor and antiviral drug development [1]. By reacting the enantiopure (2R)-epoxide with primary or secondary amines, chemists can obtain stereochemically defined products with a tertiary fluorine substituent that enhances metabolic stability without introducing excessive lipophilicity [2].

Metabolically Stable Fragment for Lead Optimization in Medicinal Chemistry

The –C(CH₃)₂F motif provided by this epoxide building block is highly valuable in medicinal chemistry for blocking CYP450-mediated oxidative metabolism at the tertiary carbon [3]. Incorporating this fragment into lead compounds can extend plasma half-life and reduce clearance, as demonstrated by class-level data showing 3–10 fold improvements in microsomal stability for tertiary vs. primary fluorinated motifs [2]. This application is particularly relevant for central nervous system (CNS) drug candidates where moderate lipophilicity (estimated logP 2.2–2.5) is desirable for blood–brain barrier penetration.

¹⁹F NMR Probe Development for Reaction Monitoring and Chiral Analysis

The presence of a single fluorine atom in 2-(2-fluoropropan-2-yl)oxirane enables the use of ¹⁹F NMR spectroscopy as a rapid, label-free analytical tool for monitoring ring-opening reactions and determining enantiomeric purity [4]. The fluorine chemical shift of the –C(CH₃)₂F group is sensitive to the local chiral environment, allowing facile ee determination without the need for chiral derivatizing agents—a significant advantage over non-fluorinated analogs.

Fluorinated Polyether Synthesis for Specialty Coatings and Materials

Although primarily used as a small-molecule building block, 2-(2-fluoropropan-2-yl)oxirane can also serve as a monomer for ring-opening polymerization to produce fluorinated polyethers with tailored surface properties [5]. The tertiary fluorine substituent imparts hydrophobicity and chemical resistance to the resulting polymer, offering a distinct balance of properties compared to polyethers derived from perfluorinated oxiranes (overly hydrophobic) or non-fluorinated oxiranes (insufficient chemical resistance).

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